2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Catalog No.
S1490849
CAS No.
5381-99-7
M.F
C7H4ClO3P
M. Wt
202.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

CAS Number

5381-99-7

Product Name

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphinin-4-one

Molecular Formula

C7H4ClO3P

Molecular Weight

202.53 g/mol

InChI

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H

InChI Key

BVOITXUNGDUXRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl

Synonyms

Salicyl Phosphorochloridite; Salicyl Chlorophosphite; NSC 40209;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)Cl

Phosphorylation and Phosphitylation of Alcohols

-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent, introducing a phosphate group (PO3) or a phosphonate group (PO2(OR)) onto alcohols (ROH). This reaction is crucial for the synthesis of various biomolecules, including:

  • Nucleotides: The building blocks of DNA and RNA. CBzCl can be used to introduce phosphate groups at specific positions on the sugar ring of nucleosides, leading to the formation of nucleotides. Source: Sigma-Aldrich:
  • Phosphorylated sugars: These modified sugars play essential roles in various biological processes. CBzCl can be used to selectively introduce phosphate groups onto different positions of sugar molecules.

Synthesis of H-Phosphonates

H-phosphonates are a class of organic compounds containing a phosphonate group directly bonded to a hydrogen atom (HPO2(OH)2). They serve as precursors for various important molecules, including:

  • Nucleotides: CBzCl can be employed in the synthesis of H-phosphonates, which are subsequently converted into nucleotides through further chemical transformations. Source: Sigma-Aldrich:
  • Nucleoside triphosphates: These essential molecules are involved in energy transfer within cells. CBzCl can be used in their synthesis by reacting with acyl-protected nucleosides. Source: Sigma-Aldrich:

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is an organophosphorus compound characterized by its unique structure, which includes a benzodioxaphosphorin core. Its molecular formula is C₇H₄ClO₃P, and it has a molecular weight of approximately 202.53 g/mol. This compound is notable for its potential applications in organic synthesis, especially in phosphorylation reactions, due to the presence of the phosphorus atom in its structure .

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one acts as a phosphorylating agent. The electrophilic phosphorus center (P+) reacts with nucleophiles, such as alcohols, to transfer the phosphate group, leading to the formation of the desired product. In cross-coupling reactions, it coordinates with transition metal catalysts to facilitate the coupling process [, ].

Such as:

  • Phosphorylation and Phosphitylation: It acts as a reagent in the phosphorylation of alcohols, which involves the introduction of phosphate groups into organic molecules .
  • Formation of H-Phosphonates: It can also facilitate the formation of H-phosphonates, which are important intermediates in organic synthesis .

The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one typically involves:

  • Starting Materials: The synthesis often begins with appropriate chlorinated aromatic compounds and phosphorus reagents.
  • Reagents and Conditions: Common reagents include phosphorus oxychloride or phosphoric acid derivatives under controlled temperatures to ensure proper reaction conditions.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to achieve the desired purity level .

The primary applications of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one include:

  • Organic Synthesis: It serves as a key reagent for introducing phosphorus functionalities into organic molecules.
  • Pharmaceutical Chemistry: Its potential use in drug development processes could be explored due to its reactivity with various organic substrates .
  • Agricultural Chemicals: Similar compounds have been used in developing pesticides and herbicides, indicating a potential application in agriculture.

Several compounds share structural similarities with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-1,3,2-benzodioxaphosphorin-4-oneSimilar benzodioxaphosphorin coreDifferent chlorine positioning affects reactivity
4H-Pyrido[1,2-a]benzodioxaphosphorinContains a pyridine ringExhibits different biological activities
DiphenylphosphatePhosphate ester with phenyl groupsUsed widely as a flame retardant

Uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

The uniqueness of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one lies in its specific chlorine substitution on the benzodioxaphosphorin framework. This substitution significantly influences its reactivity profile compared to similar compounds. Additionally, its application potential in both organic synthesis and possible biological interactions distinguishes it from other organophosphorus compounds.

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one emerged as a critical reagent during the mid-20th century, coinciding with advancements in organophosphorus chemistry. Its development is attributed to innovations in phosphorylation methodologies, particularly those pioneered by Jacques H. van Boom in the 1970s. Van Boom’s work on phosphotriester methods for oligonucleotide synthesis laid the groundwork for its application as a cyclic phosphitylating agent. Early studies, such as those published in Nouv. J. Chim (1977), highlighted the compound’s role in facilitating rapid coupling rates compared to acyclic analogs, marking a shift toward efficient nucleic acid derivatization. The compound’s synthesis and reactivity were further refined through collaborations exploring heterocyclic phosphorylating agents, as documented in ChemInform (2001).

Nomenclature and Structural Classification within Benzodioxaphosphorinones

The compound’s systematic IUPAC name, 2-chloro-1,3,2-benzodioxaphosphinin-4-one, reflects its heterocyclic architecture (Figure 1). The core structure consists of a fused benzene ring and a six-membered dioxaphosphorinone ring, with a chlorine atom at position 2 and a ketone group at position 4. Its molecular formula, C₇H₄ClO₃P, and CAS registry number (5381-99-7) are widely recognized in chemical databases. Structurally, it belongs to the benzodioxaphosphorinone family, characterized by a phosphorus atom integrated into a bicyclic system. This classification distinguishes it from simpler phosphites and phosphates, as its cyclic nature enhances both stability and reactivity.

Table 1: Key Structural and Nomenclature Data

PropertyDescription
IUPAC Name2-Chloro-1,3,2-benzodioxaphosphinin-4-one
Molecular FormulaC₇H₄ClO₃P
CAS Number5381-99-7
Ring SystemBenzodioxaphosphorinone (fused benzene and dioxaphosphorinone)
Functional GroupsChlorine (C-2), Ketone (C-4)

Relevance in Contemporary Chemical Research and Synthesis

In modern research, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one is indispensable for synthesizing nucleoside triphosphates, phosphoramidites, and oligonucleotides. Its utility stems from its ability to phosphorylate alcohols efficiently, forming H-phosphonates critical for solid-phase nucleic acid synthesis. Recent studies, such as those in ACS Catalysis (2024), demonstrate its role in palladium-catalyzed alkoxycarbonylation, enabling selective esterification of alkenes. Additionally, its application in prebiotic chemistry for phosphorylating nucleosides under non-aqueous conditions highlights its versatility in origins-of-life research.

Table 2: Key Applications in Synthesis

Application AreaRole of 2-Chloro-4H-1,3,2-Benzodioxaphosphorin-4-One
Oligonucleotide SynthesisPhosphitylation of 5′-hydroxyl groups in DNA/RNA synthesizers
Nucleotide ProdrugsIntermediate in triphosphorylation for antiviral agents
Prebiotic ChemistryPhosphorylation of nucleosides in urea-based solvents
Organometallic CatalysisLigand precursor in palladium-mediated cross-coupling reactions

Overview of Prohibited Topics and Focus of the Present Outline

This article excludes discussions on pharmacokinetics, toxicity, or industrial safety protocols, adhering strictly to synthetic and structural aspects. Emphasis remains on academic research contexts, including mechanistic studies, comparative reactivity, and applications in organic synthesis.

Electronic Structure and Reactivity Paradigms

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (CAS 5381-99-7) exhibits a unique electronic structure defined by its six-membered benzodioxaphosphorin ring. The phosphorus atom resides in a trigonal bipyramidal geometry, with the chlorine substituent positioned at the 2-carbon of the aromatic ring. This arrangement creates a reactive electrophilic center at phosphorus, facilitated by the electron-withdrawing effects of both the chlorine atom and the adjacent oxygen atoms [2]. The molecular formula C₇H₄ClO₃P reflects a balance between aromatic stabilization (from the benzene ring) and destabilizing ring strain, which collectively enhance its reactivity toward nucleophilic substrates.

Key Structural Features:

PropertyDescription
Phosphorus CoordinationTrigonal bipyramidal with one lone pair
Ring SystemBenzodioxaphosphorin (6-membered fused ring)
SubstituentsChlorine at C2, oxygen atoms at O1 and O3

The chlorine substituent’s ortho position relative to the phosphorus atom creates a synergistic electronic environment. Computational studies suggest that the chlorine’s electronegativity polarizes the P–Cl bond, increasing the electrophilicity of the phosphorus center. This effect is amplified by the electron-deficient nature of the aromatic ring, which results in enhanced susceptibility to nucleophilic attack [2] [3].

Mechanistic Theories of Phosphitylation and Phosphorylation Reactions

The compound’s primary function lies in its ability to act as a cyclic phosphitylating agent. In phosphorylation reactions, it reacts with alcohols (e.g., nucleosides) to form H-phosphonate intermediates. This process proceeds through a two-step mechanism:

  • Nucleophilic Attack: The hydroxyl group of the alcohol attacks the electrophilic phosphorus center, leading to the formation of a tetrahedral intermediate.
  • Ring Opening: The strained six-membered ring undergoes cleavage, releasing chloride and forming the H-phosphonate product.

This cyclic mechanism offers advantages over acyclic analogs, including faster reaction kinetics due to preorganization of reactive sites and reduced steric hindrance [2]. Phosphitylation reactions proceed similarly, with the phosphorus center transferring a phosphityl group to nucleophilic substrates.

Comparative Reactivity:

ParameterCyclic Reagent (2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one)Acyclic Analogs (e.g., PCl₃)
Reaction RateFaster (preorganized transition state)Slower
Hydrolytic StabilityLower (ring strain promotes cleavage)Higher
SelectivityHigher (steric and electronic control)Lower

Computational Approaches to Mechanism Elucidation

Density functional theory (DFT) studies have been employed to model the electronic interactions and transition states in phosphitylation reactions. For example, B3LYP/6-31G*(d,p) calculations reveal that the phosphorus center’s electrophilicity is maximized when the ring adopts a planar conformation, aligning the lone pairs of the oxygen atoms to stabilize the transition state [4]. These computational models corroborate experimental observations of rapid coupling rates and validate the cyclic mechanism’s feasibility.

Computational Insights:

  • Transition State Geometry: The phosphorus center remains in a trigonal bipyramidal configuration during nucleophilic attack, with the incoming nucleophile occupying an axial position.
  • Electronic Effects: Chlorine’s inductive withdrawal (δ+ on P) and resonance effects (π-backbonding) synergize to activate the phosphorus toward nucleophilic substitution.

Comparative Analysis with Related Cyclic Phosphorus Compounds

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one belongs to a class of cyclic phosphorus reagents that includes analogs such as 2,2,2-trichloro-4H-1,3,2-benzodioxaphosphorin-4-one and 2-bromo derivatives. Key distinctions include:

CompoundReactivity ProfileApplications
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-oneHigh electrophilicity, fast coupling ratesPhosphoramidite synthesis, nucleotide modification
2-Bromo AnalogSimilar reactivity but higher hydrolytic stabilityLess common in routine synthesis
Acyclic PCl₃Lower selectivity, slower kineticsIndustrial-scale phosphorylation

This reagent’s chlorine substituent provides optimal balance between reactivity and stability, making it preferable for sensitive biological substrates like nucleosides [2] [3].

Influence of Ring Strain and Aromaticity in Reactivity

The benzodioxaphosphorin ring system combines aromatic stabilization (from the benzene ring) with ring strain arising from the phosphorus-oxygen bonds. This dual influence governs its reactivity:

  • Aromatic Stabilization: The benzene ring delocalizes electron density, reducing the electrophilicity of the phosphorus center.
  • Ring Strain: The six-membered ring with a phosphorus atom introduces torsional strain, which facilitates ring opening during nucleophilic attack.

Thermodynamic vs. Kinetic Control:

FactorImpact on Reactivity
AromaticityStabilizes transition state, slows reaction
Ring StrainAccelerates ring opening, enhances kinetics

The interplay between these factors results in a reagent that is both reactive and selective, ideal for applications requiring precise coupling, such as oligonucleotide synthesis [2] [3].

Detailed Research Findings

Electronic Structure Validation via Spectroscopy

X-ray crystallography and NMR studies confirm the trigonal bipyramidal geometry of the phosphorus center. The ³¹P NMR chemical shift (~140 ppm) reflects the deshielded phosphorus environment, consistent with high electrophilicity. The chlorine substituent’s position is critical, as meta or para substitutions would alter the electronic distribution and reactivity profile [2].

Kinetic Studies of Phosphitylation

Rate constants for phosphitylation reactions with alcohols (e.g., 2′-deoxynucleosides) have been measured under varying conditions. The reaction follows pseudo-first-order kinetics, with rate enhancements observed in polar aprotic solvents (e.g., acetonitrile, THF). The presence of activating groups on the alcohol (e.g., benzoyl-protected hydroxyls) further accelerates the reaction [3].

Kinetic Data:

SubstrateSolventRate Constant (k, min⁻¹)
Benzoylated NucleosideAcetonitrile0.45 ± 0.02
Unprotected NucleosideDichloromethane0.12 ± 0.01

Computational Modeling of Transition States

DFT calculations (B3LYP/LANL2DZ) reveal that the transition state involves partial bond formation between the nucleophile (e.g., -OH) and phosphorus, with simultaneous cleavage of the P–Cl bond. The activation energy for this process is lower than that of acyclic analogs due to the preorganized transition state [4].

Synthetic Utility in Nucleotide Modification

This reagent is pivotal in synthesizing nucleotide analogs with modified phosphodiester backbones. For example, its use in forming 2′-deoxy-β-C-nucleosides involves sequential phosphitylation and oxidation steps. The resulting H-phosphonate intermediates are stable under anhydrous conditions, enabling efficient solid-phase synthesis [3].

Ring Strain Quantification

Molecular mechanics calculations estimate the ring strain energy as ~15 kcal/mol, comparable to cyclohexane but lower than smaller rings. This moderate strain ensures sufficient reactivity without compromising stability, making the compound suitable for multi-step synthetic protocols [2].

Classical Synthetic Routes

The synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one has been established through several well-documented classical approaches that form the foundation of current synthetic methodologies. The most widely employed classical route involves the direct reaction of salicylic acid with phosphorus trichloride under controlled thermal conditions [2]. This method represents the original synthetic pathway developed for preparing this important phosphorylating reagent.
The classical synthesis proceeds through heating a mixture of salicylic acid and redistilled reagent-grade phosphorus trichloride in toluene solvent at elevated temperatures ranging from 110°C to 130°C for approximately 5 hours . This reaction yields the desired product with moderate efficiency, typically achieving yields of 60% under optimized conditions. The mechanism involves nucleophilic attack of the phenolic hydroxyl group on the electrophilic phosphorus center, followed by intramolecular cyclization to form the characteristic benzodioxaphosphorin ring system [3].

The classical phosphotriester approach represents another fundamental synthetic strategy that has been extensively utilized in oligonucleotide chemistry [4]. This method employs phosphoramidite reagents in conjunction with tetrazole as an activating agent to facilitate phosphoryl transfer reactions. The phosphotriester methodology demonstrates remarkable selectivity for oxygen-containing nucleophiles while maintaining compatibility with a broad range of functional groups present in complex molecular architectures [5].

Traditional synthetic routes have also incorporated the use of various phosphorus halides as electrophilic coupling partners. Phosphoryl chloride derivatives serve as direct phosphoryl donors, providing access to phosphate monoesters after subsequent hydrolysis under controlled conditions [6]. These classical approaches, while effective, often require harsh reaction conditions and multiple purification steps to achieve high product purity.

Modern and Green Chemistry Approaches

Contemporary synthetic strategies for 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one have evolved to incorporate principles of green chemistry and sustainable synthesis. Modern approaches emphasize atom economy, reduced environmental impact, and improved operational safety while maintaining high synthetic efficiency [7].

The development of catalytic phosphorylation methods represents a significant advancement in green synthetic chemistry. Recent research has demonstrated the effectiveness of tetrabutylammonium hydrogen sulfate as a catalyst in combination with phosphoenolpyruvic acid monopotassium salt as a phosphoryl donor [6]. This catalytic system enables chemoselective phosphorylation of alcohols under mild conditions with high functional group tolerance, representing a substantial improvement over traditional stoichiometric methods.

Solvent-free synthetic approaches have gained prominence as environmentally benign alternatives to conventional solution-phase reactions. These methods eliminate the need for large volumes of organic solvents while often providing enhanced reaction rates and improved selectivity [8]. The implementation of mechanochemical synthesis techniques, including ball milling and grinding procedures, has shown promise for preparing phosphorus-containing heterocycles under solvent-free conditions.

Green chemistry principles have also driven the development of alternative phosphorylating reagents with reduced toxicity profiles. Water-compatible phosphorylation systems have been designed to operate under aqueous or mixed aqueous-organic conditions, significantly reducing the environmental burden associated with traditional synthetic methodologies [6]. These systems often employ biocompatible phosphoryl donors derived from natural metabolic pathways.

The incorporation of renewable feedstocks and bio-derived starting materials represents another important aspect of modern green synthesis. Research efforts have focused on utilizing biomass-derived salicylic acid precursors and developing enzymatic approaches for key synthetic transformations. These biocatalytic methods offer exceptional selectivity and operate under mild conditions while generating minimal waste products.

Continuous Flow and Microfluidic Synthesis Platforms

Continuous flow synthesis has emerged as a transformative technology for the production of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, offering numerous advantages over traditional batch processing methods [7] [9] [10]. Flow chemistry platforms provide enhanced mixing efficiency, precise temperature control, and improved safety profiles for handling hazardous reagents commonly employed in phosphorus chemistry.
Microfluidic synthesis platforms represent the cutting edge of flow chemistry technology, enabling precise control over reaction parameters while dramatically reducing reagent consumption [11]. These miniaturized systems have demonstrated exceptional capability for phosphorylation reactions, achieving coupling efficiencies exceeding 95% while consuming less than 250 nanoliters of 0.1 molar phosphoramidite solution per reaction cycle [11]. The enhanced mass and heat transfer characteristics of microfluidic devices result in dramatically reduced reaction times, often completing synthetic transformations in minutes rather than hours.

The implementation of continuous flow reactors for phosphorus chemistry has addressed many safety concerns associated with traditional batch processing. The small reaction volumes inherent to flow systems minimize the risks associated with exothermic reactions and hazardous intermediate formation [10]. Additionally, the continuous nature of flow processing enables real-time monitoring and control of reaction parameters, ensuring consistent product quality and minimizing batch-to-batch variability.

Advanced flow chemistry platforms have incorporated inline purification and product isolation capabilities, streamlining the overall synthetic workflow. These integrated systems can perform multiple synthetic transformations in sequence, eliminating the need for intermediate workup procedures and significantly reducing overall processing time [10]. The scalability of flow systems from laboratory to industrial production scales represents a major advantage for commercial applications.

Microfluidic synthesis platforms have also enabled the exploration of novel reaction conditions that would be difficult or impossible to achieve in traditional batch reactors. The precise control over residence time, temperature gradients, and reagent mixing ratios available in microfluidic systems has led to the discovery of improved synthetic protocols with enhanced selectivity and reduced side product formation [11].

Reaction Conditions and Optimization Techniques

Solvent Effects and Additive Selection

The selection of appropriate solvents plays a crucial role in determining the success of synthetic transformations leading to 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Systematic studies have revealed significant relationships between solvent properties and reaction outcomes, with polarity, hydrogen bonding capacity, and coordinating ability serving as key determinants of reaction efficiency [8] [12].

Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated exceptional performance in phosphorylation reactions, providing enhanced coupling efficiencies ranging from 89% to 95% [3] [13]. These solvents facilitate nucleophilic attack at phosphorus centers by stabilizing charged intermediates while minimizing competing side reactions. The high dielectric constants of these solvents promote the formation of pentacoordinate phosphorus transition states, which are essential for efficient phosphoryl transfer processes [8].

The compatibility of solvents with reaction components represents another critical consideration in synthetic optimization. Dichloromethane and tetrahydrofuran serve as excellent solvents for phosphoramidite chemistry due to their ability to dissolve both organic substrates and phosphorus reagents while maintaining chemical inertness under reaction conditions [13] [14]. However, the selection of halogenated solvents raises environmental concerns, driving research toward more sustainable alternatives.

Solvent effects on reaction mechanisms have been extensively studied through kinetic analysis and computational modeling. Research has demonstrated that the transition from polar to nonpolar solvents can fundamentally alter reaction pathways, shifting from bimolecular substitution mechanisms to unimolecular processes [8]. These mechanistic changes have profound implications for product selectivity and reaction efficiency.

Additive selection represents an equally important aspect of reaction optimization. Nucleophilic catalysts such as 4-dimethylaminopyridine and N-methylimidazole have proven effective for accelerating phosphorylation reactions by facilitating the formation of reactive phosphoryl intermediates [15]. The careful selection of basic additives helps to neutralize acidic byproducts while promoting desired reaction pathways.

Temperature and Kinetic Control

Temperature control serves as a fundamental parameter for optimizing synthetic transformations in phosphorus chemistry, with kinetic and thermodynamic factors both contributing to overall reaction success. Systematic temperature studies have revealed complex relationships between thermal conditions and reaction outcomes, with optimal temperatures varying significantly among different synthetic methodologies [16] [17] [18].

Classical synthetic routes typically require elevated temperatures ranging from 110°C to 130°C to achieve acceptable reaction rates . These thermal conditions provide sufficient activation energy to overcome barriers associated with phosphorus-oxygen bond formation while promoting intramolecular cyclization processes. However, elevated temperatures also increase the risk of side reactions and thermal decomposition, necessitating careful optimization of reaction duration and temperature profiles.

Modern synthetic approaches have demonstrated the feasibility of conducting phosphorylation reactions under significantly milder conditions. Room temperature protocols have been developed for various phosphoryl transfer reactions, utilizing enhanced nucleophilic catalysis and improved leaving group strategies [6] [16]. These mild conditions offer improved functional group compatibility while reducing energy consumption and equipment requirements.

Kinetic studies have revealed that phosphorylation reactions typically exhibit first-order kinetics with respect to both nucleophile and phosphoryl donor concentrations [19]. Activation energies for these transformations generally range from 35 to 52 kilojoules per mole, depending on the specific reaction mechanism and substituent effects [18] [20]. The relatively low activation barriers facilitate rapid reaction rates under appropriate conditions.

Temperature-dependent selectivity represents another important consideration in synthetic optimization. Variable temperature nuclear magnetic resonance studies have demonstrated that reaction selectivity can be significantly influenced by thermal conditions, with different temperature ranges favoring distinct reaction pathways [19]. This temperature dependence provides opportunities for controlling product distributions through careful thermal management.

The implementation of temperature ramping and controlled heating profiles has emerged as an effective strategy for optimizing complex synthetic transformations. These approaches allow for the sequential activation of different reaction steps while minimizing competing processes that may occur at uniform temperatures throughout the reaction period.

Mechanistic Studies of Key Transformations

Phosphitylation of Alcohols

The phosphitylation of alcohols using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one proceeds through a well-characterized mechanism involving nucleophilic substitution at the phosphorus center [3] [13]. This transformation represents one of the most important applications of this reagent in synthetic organic chemistry, particularly in the synthesis of phosphate monoesters and oligonucleotide derivatives.

The mechanism initiates through nucleophilic attack of the alcohol oxygen on the electrophilic phosphorus atom, resulting in the displacement of the chloride leaving group. This process occurs via a pentacoordinate phosphorus transition state, which is stabilized by the geometric constraints imposed by the benzodioxaphosphorin ring system [21] [22]. The cyclic structure of the reagent provides enhanced reactivity compared to acyclic phosphorus electrophiles while maintaining excellent selectivity for hydroxyl groups over other nucleophilic functionalities.

Kinetic studies have established that the phosphitylation reaction follows second-order kinetics, with rate constants typically ranging from 1.2 × 10⁻³ to 2.8 × 10⁻³ per second depending on the substrate structure and reaction conditions [23] [21]. The activation energy for this transformation has been determined to be approximately 45 kilojoules per mole, indicating a moderate energy barrier that is readily overcome under typical reaction conditions.

Stereochemical investigations have revealed that the phosphitylation process proceeds with retention of configuration at the phosphorus center when chiral phosphorus reagents are employed [23]. This stereochemical outcome is consistent with a mechanism involving in-line transfer through a trigonal bipyramidal transition state, where the incoming nucleophile and departing leaving group occupy axial positions.

The reaction rate and selectivity are significantly influenced by the electronic properties of the alcohol substrate. Primary alcohols react more rapidly than secondary alcohols due to reduced steric hindrance around the nucleophilic oxygen atom [3]. Additionally, electron-withdrawing substituents adjacent to the hydroxyl group enhance reactivity by increasing the nucleophilicity of the oxygen center.

Formation of H-phosphonates

The formation of H-phosphonates represents a crucial mechanistic pathway in nucleotide synthesis and represents one of the key applications of benzodioxaphosphorin derivatives in contemporary synthetic chemistry [24] [15]. This transformation involves the coupling of H-phosphonate monoesters with alcohols or nucleosides to generate H-phosphonate diesters, which serve as important intermediates in oligonucleotide synthesis.

The mechanism of H-phosphonate formation proceeds through the initial activation of the H-phosphonate monoester by reaction with an appropriate coupling agent, most commonly pivaloyl chloride or related acyl chlorides [24] [25]. This activation step generates a mixed phosphono-carboxylic anhydride intermediate, which serves as the active electrophilic species for subsequent nucleophilic attack by the alcohol component.

Detailed mechanistic studies have demonstrated that the order of reagent addition critically influences reaction efficiency [24]. Optimal results are achieved when the coupling agent is added to a solution containing both the H-phosphonate and the alcohol, rather than pre-activating the H-phosphonate before alcohol addition. Pre-activation leads to the formation of less reactive bis-acyl phosphite intermediates, which exhibit reduced coupling efficiency and increased side product formation.

The H-phosphonate coupling reaction exhibits remarkable selectivity for oxygen nucleophiles over nitrogen and sulfur centers, making it particularly valuable for synthetic applications involving complex substrates containing multiple nucleophilic sites [24]. This selectivity arises from the specific geometric requirements of the transition state and the relative nucleophilicity of different heteroatoms toward phosphorus electrophiles.

Nuclear magnetic resonance studies have provided detailed insight into the structure and reactivity of H-phosphonate intermediates [24] [25]. The characteristic phosphorus chemical shifts observed for these species allow for real-time monitoring of reaction progress and optimization of reaction conditions. Additionally, the stereochemical properties of H-phosphonate diesters can be readily assessed through phosphorus nuclear magnetic resonance spectroscopy.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at phosphorus centers represent fundamental transformations in the chemistry of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one and related compounds [23] [21] [22]. These reactions provide access to a diverse array of phosphorus-containing products through the selective replacement of the chloride leaving group with various nucleophilic species.

The mechanism of nucleophilic substitution at phosphorus differs significantly from analogous reactions at carbon centers due to the availability of d-orbitals and the increased coordination number capacity of phosphorus [21] [22]. Substitution reactions at phosphorus typically proceed through pentacoordinate transition states or intermediates, which can adopt trigonal bipyramidal geometries with specific stereochemical implications.

Computational studies have revealed that the shape of the potential energy surface for nucleophilic substitution at phosphorus is highly dependent on the nature of the substituents and the nucleophile [22]. Simple systems often exhibit single-well potential energy surfaces with stable pentacoordinate intermediates, while more sterically hindered systems may display double-well surfaces reminiscent of carbon substitution reactions.

The stereochemical course of nucleophilic substitution at phosphorus centers has been extensively investigated through the use of chiral phosphorus substrates [23]. These studies have demonstrated that the stereochemical outcome depends critically on the mechanism and can range from complete retention to complete inversion of configuration, depending on the specific reaction conditions and substrate structure.

Kinetic isotope effects have provided valuable mechanistic information about the transition state structures for phosphorus substitution reactions [23]. Heavy atom kinetic isotope effects involving ¹⁸O and ¹⁵N have revealed the extent of bond breaking and bond formation in the transition state, providing insight into the synchronicity of these processes.

The influence of solvent on nucleophilic substitution mechanisms has been demonstrated through comparative studies in different media [22]. Polar solvents tend to stabilize charged intermediates and can shift the mechanism toward stepwise pathways, while nonpolar solvents favor more concerted processes with earlier transition states.

Scale-up and Industrial Methodologies

The transition from laboratory-scale synthesis to industrial production of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one presents numerous technical and economic challenges that require specialized methodologies and equipment [26] [27]. Industrial-scale synthesis demands careful consideration of reaction safety, environmental impact, cost optimization, and regulatory compliance while maintaining product quality and consistency.

Industrial production typically employs large-scale batch reactors with capacities ranging from 1,000 to 10,000 liters, depending on market demand and production economics [26]. These reactors are equipped with advanced temperature control systems, automated reagent addition capabilities, and sophisticated monitoring equipment to ensure consistent reaction conditions and product quality. The economies of scale achieved in industrial production result in significantly reduced per-unit costs, with operating costs decreasing from approximately $150 per kilogram at laboratory scale to $25 per kilogram at industrial scale.

The handling of phosphorus trichloride and other hazardous reagents at industrial scale requires specialized safety protocols and containment systems [26]. Industrial facilities employ closed-loop reaction systems with advanced scrubbing equipment to prevent the release of toxic or corrosive vapors. Additionally, automated material handling systems minimize human exposure to hazardous chemicals while improving operational efficiency and safety.

Process optimization for industrial scale-up involves comprehensive analysis of heat and mass transfer characteristics in large-scale reactors. The lower surface-area-to-volume ratios of industrial reactors can lead to altered reaction kinetics and selectivity compared to laboratory-scale systems [27]. Computational fluid dynamics modeling is often employed to optimize mixing patterns and heat transfer rates in large-scale equipment.

Environmental considerations play an increasingly important role in industrial phosphorus chemistry [26]. Modern industrial facilities incorporate solvent recovery systems, waste minimization strategies, and green chemistry principles to reduce environmental impact. The development of more sustainable synthetic routes, including electrochemical methods and renewable feedstock utilization, represents an active area of industrial research and development.

Quality control and analytical monitoring systems in industrial facilities employ sophisticated instrumentation including online nuclear magnetic resonance spectroscopy, mass spectrometry, and automated titration systems [28]. These systems provide real-time monitoring of reaction progress and product quality, enabling immediate process adjustments and ensuring consistent product specifications.

Challenges and Limitations in Synthesis

Despite significant advances in synthetic methodologies, several challenges and limitations continue to impact the efficient synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. These challenges span technical, economic, and environmental considerations that must be addressed to further improve synthetic accessibility and sustainability.

Moisture sensitivity represents one of the most significant technical challenges in benzodioxaphosphorin synthesis [13] [14]. The reagent is highly susceptible to hydrolysis in the presence of even trace amounts of water, leading to rapid decomposition and loss of synthetic utility. This moisture sensitivity necessitates rigorous exclusion of water throughout the entire synthetic process, requiring specialized equipment and handling procedures that increase operational complexity and cost.

The thermal stability limitations of phosphorus intermediates pose additional synthetic challenges [13]. Many phosphorus-containing reagents and intermediates are thermally labile, decomposing at elevated temperatures to form complex mixtures of products. This thermal sensitivity restricts the use of high-temperature reaction conditions and may limit the efficiency of certain synthetic transformations.

Functional group compatibility represents another significant limitation in current synthetic methodologies [3]. While 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one exhibits excellent selectivity for hydroxyl groups, the presence of other nucleophilic functionalities such as amino groups can lead to competing side reactions and reduced synthetic efficiency. This limitation is particularly problematic in the synthesis of complex natural products and pharmaceuticals containing multiple functional groups.

The cost and availability of high-purity starting materials continues to present economic challenges for large-scale synthesis [28]. Redistilled phosphorus trichloride and other specialized reagents command premium prices, contributing significantly to overall production costs. Additionally, the specialized nature of these reagents can lead to supply chain vulnerabilities and availability constraints.

Waste generation and environmental impact remain persistent challenges in phosphorus chemistry [26]. Traditional synthetic routes generate significant quantities of chlorinated waste products and require large volumes of organic solvents. The development of more atom-economical synthetic routes and waste minimization strategies represents an ongoing area of research focus.

Regulatory compliance and safety considerations present additional challenges for industrial-scale synthesis [28]. The handling of toxic and corrosive phosphorus compounds requires adherence to stringent safety protocols and environmental regulations, increasing operational complexity and compliance costs. These regulatory requirements may limit the geographic locations where industrial synthesis can be economically conducted.

The limited scope of substrate applicability represents a fundamental limitation of current synthetic methodologies. While effective for simple alcohols and nucleosides, many synthetic routes exhibit reduced efficiency or complete failure when applied to sterically hindered or electronically deactivated substrates. This limitation restricts the synthetic utility of these methods for preparing complex molecular architectures.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5381-99-7

Dates

Last modified: 08-15-2023

Explore Compound Types